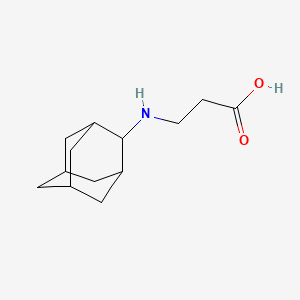
3-(Adamantan-2-ylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Adamantylamino)propanoic acid is an organic compound that features an adamantane structure bonded to an amino group and a propanoic acid moiety Adamantane is a highly stable, diamondoid structure that imparts unique physical and chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-adamantylamino)propanoic acid typically involves the reaction of 2-adamantylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where 2-adamantylamine reacts with a propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3-(2-adamantylamino)propanoic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Adamantylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-(2-Adamantylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-(2-adamantylamino)propanoic acid involves its interaction with specific molecular targets. The adamantane structure allows for strong binding to hydrophobic pockets in proteins, potentially inhibiting their function. This can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Propionic acid derivatives: Used in various industrial and pharmaceutical applications.
Uniqueness
3-(2-Adamantylamino)propanoic acid is unique due to its adamantane structure, which imparts high stability and specific binding properties. This makes it particularly valuable in applications requiring robust and durable compounds, such as in advanced materials and therapeutic agents .
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-(2-adamantylamino)propanoic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13-14H,1-7H2,(H,15,16) |
InChI-Schlüssel |
ZANCXJKKWSUYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
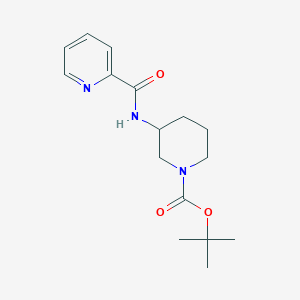
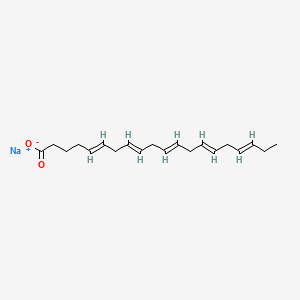
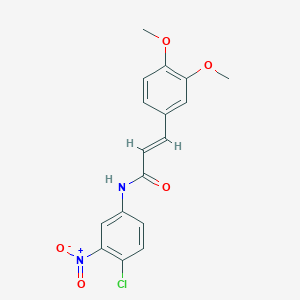
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)

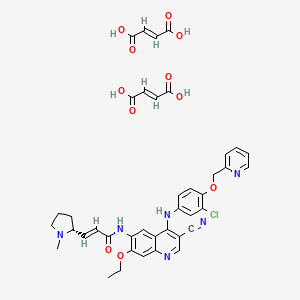
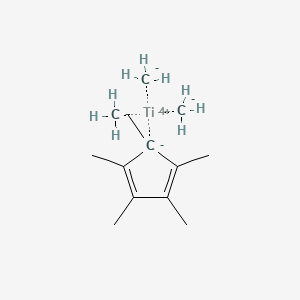
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14797516.png)
![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
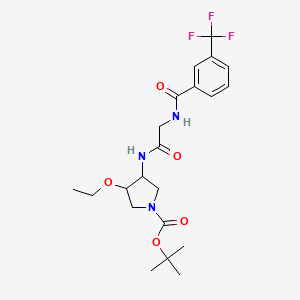
![[(6aR,6bR,8aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B14797542.png)
